molecular formula C10H13ClN2 B577971 (R)-3-(1-Aminopropyl)benzonitrile hydrochloride CAS No. 1253792-93-6

(R)-3-(1-Aminopropyl)benzonitrile hydrochloride

Cat. No.: B577971
CAS No.: 1253792-93-6
M. Wt: 196.678
InChI Key: XTSNURVDNKGGJE-HNCPQSOCSA-N
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Description

®-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-bromobenzonitrile.

    Substitution Reaction: The bromine atom is substituted with an aminopropyl group through a nucleophilic substitution reaction. This step often requires a base, such as sodium hydride, and a suitable solvent, like dimethylformamide.

    Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Aminopropyl)benzonitrile hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminopropyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

®-3-(1-Aminopropyl)benzonitrile hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitrile group can participate in π-π stacking interactions with aromatic residues in protein binding sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Aminopropyl)benzonitrile hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-(1-Aminopropyl)benzonitrile: The free base form without the hydrochloride salt.

    3-(1-Aminopropyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.

Uniqueness

®-3-(1-Aminopropyl)benzonitrile hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets

Properties

IUPAC Name

3-[(1R)-1-aminopropyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSNURVDNKGGJE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704263
Record name 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-93-6
Record name 3-[(1R)-1-Aminopropyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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